molecular formula C15H21BF3N3O2 B12120524 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12120524
M. Wt: 343.15 g/mol
InChI Key: PXSRKNXYTDEQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name 4-[(tert-Butyldimethylsilyl)oxy]benzonitrile , is a fascinating molecule that combines aromatic and heterocyclic features. Let’s break it down:

    Benzonitrile: The aromatic ring in the compound.

    Tetramethyl-1,3,2-dioxaborolan-2-yl: The boron-containing heterocycle.

    Trifluoromethylpyrrolidine: The fluorinated pyrrolidine moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of benzonitrile with tert-butyldimethylsilyl chloride, followed by treatment with a boron source (such as boronic acid or boron trifluoride diethyl etherate). The resulting boron-containing intermediate can then react with trifluoromethylpyrrolidine to yield the desired product.

Reaction Conditions::

    Benzonitrile Protection: The tert-butyldimethylsilyl (TBS) group is introduced using TBS chloride and a base (e.g., triethylamine).

    Boronation: Boronization occurs via reaction with a boron source (e.g., boronic acid) under appropriate conditions.

    Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating reagent (e.g., Ruppert–Prakash reagent).

Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification methods.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The boron atom can undergo oxidation to form boronic acids.

    Substitution: The benzonitrile group can be substituted by various nucleophiles.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents::

    Boronic Acids: Used for boronation.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Hydride Reducing Agents: For nitrile reduction.

Major Products::

    Boronic Acid Derivatives: Key intermediates for further functionalization.

    Amines: Resulting from nitrile reduction.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For functional materials and catalysts.

    Agrochemicals: As a building block for crop protection agents.

Mechanism of Action

The exact mechanism remains an active area of research. its boron-containing moiety suggests potential interactions with enzymes or receptors.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSRKNXYTDEQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.